4,4,4-Trifluoro-3-(trifluoromethyl)buta-1,2-diene-1-diazonium
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Overview
Description
4,4,4-Trifluoro-3-(trifluoromethyl)buta-1,2-diene-1-diazonium is a unique chemical compound characterized by its trifluoromethyl groups and diazonium functionality
Preparation Methods
The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)buta-1,2-diene-1-diazonium typically involves the reaction of trifluoromethylated precursors with diazonium salts under controlled conditions. Industrial production methods may include the use of specialized reactors to ensure the stability and purity of the compound.
Chemical Reactions Analysis
4,4,4-Trifluoro-3-(trifluoromethyl)buta-1,2-diene-1-diazonium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The diazonium group can be substituted with nucleophiles under specific conditions. The major products formed depend on the reagents and conditions used in these reactions.
Scientific Research Applications
This compound finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis.
Medicine: Investigated for its role in drug development.
Industry: Utilized in the production of specialized materials.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-3-(trifluoromethyl)buta-1,2-diene-1-diazonium exerts its effects involves the interaction of its diazonium group with various molecular targets. This interaction can lead to the formation of new chemical bonds and the modification of existing ones, influencing various biochemical pathways.
Comparison with Similar Compounds
Compared to other diazonium compounds, 4,4,4-Trifluoro-3-(trifluoromethyl)buta-1,2-diene-1-diazonium is unique due to its trifluoromethyl groups, which impart distinct chemical properties. Similar compounds include:
These compounds share some structural similarities but differ in their specific applications and reactivity.
Properties
CAS No. |
918108-34-6 |
---|---|
Molecular Formula |
C5HF6N2+ |
Molecular Weight |
203.07 g/mol |
InChI |
InChI=1S/C5HF6N2/c6-4(7,8)3(1-2-13-12)5(9,10)11/h2H/q+1 |
InChI Key |
UCXKYBLLGOYNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C(C(F)(F)F)C(F)(F)F)[N+]#N |
Origin of Product |
United States |
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